molecular formula C11H12FNO2 B2370598 (2-Methylcyclopropyl)methyl 2-fluoropyridine-4-carboxylate CAS No. 1356776-21-0

(2-Methylcyclopropyl)methyl 2-fluoropyridine-4-carboxylate

Cat. No.: B2370598
CAS No.: 1356776-21-0
M. Wt: 209.22
InChI Key: OQXFFLQCCBMQSL-UHFFFAOYSA-N
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Description

(2-Methylcyclopropyl)methyl 2-fluoropyridine-4-carboxylate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the pyridine ring significantly alters the compound’s electronic properties, making it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring . The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of fluorinated pyridines, including (2-Methylcyclopropyl)methyl 2-fluoropyridine-4-carboxylate, often involves large-scale nucleophilic substitution reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopropyl)methyl 2-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylcyclopropyl)methyl 2-fluoropyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylcyclopropyl)methyl 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular pathways and targets are still under investigation, but the compound’s unique electronic properties play a crucial role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylcyclopropyl)methyl 2-fluoropyridine-4-carboxylate is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

(2-methylcyclopropyl)methyl 2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-7-4-9(7)6-15-11(14)8-2-3-13-10(12)5-8/h2-3,5,7,9H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXFFLQCCBMQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1COC(=O)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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